7-Bromoquinolin-6-ol;hydrobromide
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Overview
Description
7-Bromoquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C9H6BrNO·HBr It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoquinolin-6-ol typically involves the bromination of quinolin-6-ol. One common method includes the use of N-bromosuccinimide (NBS) in chloroform, which results in the bromination at the 7th position of the quinoline ring . Another method involves the reaction of 7-bromo-6-methoxyquinoline with boron tribromide in dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for 7-Bromoquinolin-6-ol;hydrobromide often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
7-Bromoquinolin-6-ol;hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromoquinolin-6-ol;hydrobromide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinolin-7-ol: Another brominated quinoline derivative with similar applications.
5-Bromoquinolin-6-ol: A compound with a bromine atom at a different position on the quinoline ring.
Uniqueness
7-Bromoquinolin-6-ol;hydrobromide is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. Its position-specific bromination allows for targeted modifications and the development of derivatives with unique properties.
Properties
IUPAC Name |
7-bromoquinolin-6-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-7-5-8-6(4-9(7)12)2-1-3-11-8;/h1-5,12H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZJNQJTBYRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Br)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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